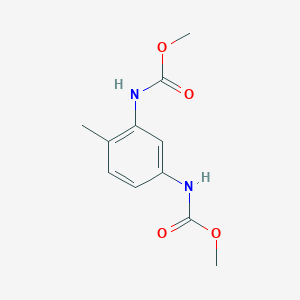

Obtucarbamate A

Cat. No. B132262

Key on ui cas rn:

6935-99-5

M. Wt: 238.24 g/mol

InChI Key: CNPWIVIIZHULCN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08765993B2

Procedure details

In a 5 ml reinforced glass flask capable of pressure sealing dimethyl carbonate (2 ml), 2,4-dinitrotoluene (150 mg), the Au/CeO2 catalyst (100 mg, 1 wt % gold relative to cerium) are placed, and the reactor is closed. After purging with N2 for 5 minutes, the reactor is loaded with hydrogen gas at a pressure of 15 bars. The reactor is immersed in a silicone bath preheated at 150° C. and the mixture is magnetically stirred for 23 hrs. After this time, the reactor is brought to atmospheric pressure and opened. The catalyst is filtered and the liquid phase is analyzed by gas chromatography. The disappearance of 2,4-dinitrotoluene and the formation of 2,4-bis(methoxycarbonylamino) toluene in a 63% yield is observed. Smaller amounts (20%) of ortho and para mixtures of the mono carbamoylate 2,4-diaminotoluene derivative are detected.

[Compound]

Name

Au CeO2

Quantity

100 mg

Type

catalyst

Reaction Step Three

Yield

63%

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:6])([O:4][CH3:5])OC.[N+:7]([C:10]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:11]=1[CH3:19])([O-])=O>>[CH3:5][O:4][C:1]([NH:7][C:10]1[CH:15]=[C:14]([NH:16][C:1]([O:4][CH3:5])=[O:6])[CH:13]=[CH:12][C:11]=1[CH3:19])=[O:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

150 mg

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C

|

Step Three

[Compound]

|

Name

|

Au CeO2

|

|

Quantity

|

100 mg

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is magnetically stirred for 23 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor is closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purging with N2 for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor is immersed in a silicone bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

preheated at 150° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The catalyst is filtered

|

Outcomes

Product

Details

Reaction Time |

23 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(=O)NC1=C(C=CC(=C1)NC(=O)OC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 63% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |